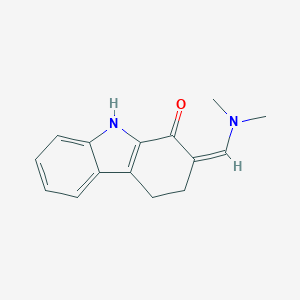

(2E)-2-(二甲氨基亚甲基)-4,9-二氢-3H-咔唑-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one, otherwise known as DMC, is an organic compound that is widely used in scientific research. DMC is a heterocyclic compound, which is a type of organic compound that contains atoms of at least two different elements in its ring structure. DMC is a colorless, crystalline solid with a melting point of 158-160°C. It is soluble in water, alcohols, and a number of other organic solvents. DMC is used in a variety of scientific research applications due to its unique properties, including its ability to act as an electron donor and its low toxicity.

科学研究应用

Synthesis of Heterocyclic Compounds

The compound serves as a building block for synthesizing a wide range of heterocyclic compounds. Its reactivity allows for the creation of acyclic, carbocyclic, and five- and six-membered heterocyclic derivatives. These derivatives are of significant interest due to their potential biological activities .

Biomedical Applications

N,N-dimethyl analogues of the compound have shown promise in biomedical applications. They are used to synthesize new classes of biologically active heterocyclic compounds, which could be pivotal in developing new medications or therapeutic agents .

Electrochemical Sensors

A derivative of the compound, N,N′-bis[(E)-(1-pyridyl) methylidene]-1,3-propanediamine, has been used to create self-assembled monolayers on electrodes. These modified electrodes can detect substances like hydroxychloroquine, showcasing the compound’s potential in developing sensitive electrochemical sensors .

Pharmaceutical Formulations

The electrochemical properties of the compound’s derivatives make them suitable for pharmaceutical analysis. They can be employed in the quality control and determination of drug concentration in pharmaceutical formulations, ensuring the safety and efficacy of medications .

Optoelectronic Devices

Novel derivatives of the compound have been synthesized for use in optoelectronic devices. These derivatives exhibit properties that make them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices that require organic compounds with specific electronic characteristics .

Research on Molecular Interactions

The compound’s structure allows for the study of molecular interactions, particularly in the formation of self-assembled monolayers. This research can lead to advancements in material science and nanotechnology .

Development of Organic Synthesis Methodologies

The compound is used in the development of new synthetic methodologies. Its versatility in forming various heterocyclic structures makes it a valuable tool for organic chemists exploring novel synthesis routes .

Analytical Chemistry

In analytical chemistry, the compound’s derivatives can be used to modify electrodes, improving the detection and measurement of various analytes. This application is crucial for environmental monitoring and clinical diagnostics .

属性

IUPAC Name |

(2E)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-17(2)9-10-7-8-12-11-5-3-4-6-13(11)16-14(12)15(10)18/h3-6,9,16H,7-8H2,1-2H3/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQOMNKDELFYTQR-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C1CCC2=C(C1=O)NC3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/1\CCC2=C(C1=O)NC3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-(dimethylaminomethylidene)-4,9-dihydro-3H-carbazol-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-acetyl-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421304.png)

![8-cyclohexyl-3-[(4-methyl-1-piperazinyl)acetyl]-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421306.png)

![1-(3-benzyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-yl)cyclopentanol](/img/structure/B421308.png)

![2-[2-(4-chlorophenyl)vinyl]-N,N-diethyl-6-methoxy-4-quinazolinamine](/img/structure/B421309.png)

![ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-3-carboxylate](/img/structure/B421313.png)

![3-Benzoylbenzo[f]benzofuran-4,9-dione](/img/structure/B421317.png)

![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B421322.png)